(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

Catalog No.
S12204948
CAS No.
M.F
C13H20N2O
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanami...

Product Name

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

IUPAC Name

(2R)-2-amino-N-benzyl-3,3-dimethylbutanamide

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1

InChI Key

VCKOJWNPRZBZKV-NSHDSACASA-N

Canonical SMILES

CC(C)(C)C(C(=O)NCC1=CC=CC=C1)N

Isomeric SMILES

CC(C)(C)[C@H](C(=O)NCC1=CC=CC=C1)N

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide is an organic compound characterized by its specific stereochemistry and functional groups. It is a derivative of amino acids, featuring a butanamide backbone with a dimethyl substitution at the 3-position and a phenylmethyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₂₀N₂O, and it has a molecular weight of approximately 220.31 g/mol. The compound is noted for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders .

  • Oxidation: The amino group can be oxidized to form imines or nitriles.
  • Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Substitution: The benzyl group may undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

This compound exhibits significant biological activity, particularly in the realm of medicinal chemistry. Research indicates that it can act as a chiral building block for synthesizing pharmaceutical compounds with potential anticonvulsant properties. Studies have shown that derivatives of this compound display efficacy in rodent models for seizures and neuropathic pain, suggesting its role in treating neurological conditions .

The synthesis of (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,3-dimethylbutanoic acid and benzylamine.
  • Amidation Reaction: The carboxylic acid group of 3,3-dimethylbutanoic acid is converted to an amide by reacting it with benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
  • Chiral Resolution: The resulting racemic mixture undergoes chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography, to isolate the (2R)-enantiomer.

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide has several applications:

  • Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds targeting neurological disorders.
  • Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
  • Biological Studies: Useful in studies involving enzyme-substrate interactions and chiral recognition.
  • Industrial

The mechanism of action for (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide involves interactions with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing signaling pathways related to neurotransmission or metabolic processes. Such interactions are crucial for understanding its pharmacological effects and therapeutic potential .

Several compounds share structural similarities with (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide:

Compound NameDescription
(2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamideThe (2S)-enantiomer of the compound; differences in stereochemistry may lead to varying biological activities.
N-Benzyl-3,3-dimethylbutanamideLacks the chiral center; serves as a simpler analog without the amino functionality.
2-Amino-3,3-dimethylbutanamideSimilar backbone but without the benzyl group; offers insights into structure-activity relationships.

Uniqueness

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide's uniqueness lies in its specific stereochemistry and the presence of the benzyl group, which contribute to its distinct chemical properties and reactivity compared to its (2S)-enantiomer and other similar compounds. This stereochemical configuration can significantly influence its biological activity and interactions within biological systems .

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

220.157563266 g/mol

Monoisotopic Mass

220.157563266 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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